molecular formula C16H14ClN5O B10995462 N-(2-chlorobenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide

N-(2-chlorobenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B10995462
M. Wt: 327.77 g/mol
InChI Key: CWHTXNLTNDMTEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorobenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic benzamide derivative characterized by two distinct functional groups: a 2-chlorobenzyl substituent and a 5-methyltetrazole ring attached to the benzamide core. The tetrazole moiety is a nitrogen-rich heterocycle known for its metabolic stability and hydrogen-bonding capacity, which enhances binding affinity in biological targets .

Properties

Molecular Formula

C16H14ClN5O

Molecular Weight

327.77 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C16H14ClN5O/c1-11-19-20-21-22(11)14-8-6-12(7-9-14)16(23)18-10-13-4-2-3-5-15(13)17/h2-9H,10H2,1H3,(H,18,23)

InChI Key

CWHTXNLTNDMTEK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Benzylation: The 2-chlorobenzyl group can be introduced through a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable base.

    Amidation: The final step involves the formation of the amide bond by reacting the tetrazole derivative with 4-aminobenzamide under appropriate conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium azide, thiols, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-chlorobenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide with key analogs based on substituents, synthesis routes, and biological activities.

Structural and Functional Group Comparison

Compound Name Core Structure Substituents Key Features
Target Compound Benzamide - 4-(5-Methyl-1H-tetrazol-1-yl)
- N-(2-chlorobenzyl)
Tetrazole enhances hydrogen bonding; chloro group increases lipophilicity.
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Benzamide - 5-Chlorothiazol-2-yl
- 2,4-Difluorophenyl
Thiazole acts as a bioisostere for tetrazole; fluorines improve metabolic stability.
N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide Benzamide - 1-Benzyltriazolylmethyl
- 6-Methoxybenzothiazolyl
- Nitro group
Triazole and benzothiazole enhance π-π stacking; nitro group may confer redox activity.
N'-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide Benzhydrazide - 5-Methylbenzimidazolyl
- Substituted benzylidene
Benzimidazole mimics tetrazole’s hydrogen-bonding capacity; hydrazide adds conformational flexibility.

Physicochemical Properties

Property Target Compound Thiazole Analog Triazole-Benzothiazole
Molecular Weight ~357.8 g/mol 314.7 g/mol ~520.5 g/mol
LogP (Predicted) 3.2 (high lipophilicity) 2.8 4.1
Hydrogen Bond Acceptors 6 (tetrazole N, amide O) 5 (thiazole N, amide O, fluorines) 9 (triazole N, nitro O, methoxy O)

Key Findings and Implications

Bioisosteric Replacement : Replacing tetrazole with thiazole (as in ) retains enzyme-inhibitory activity but alters metabolic stability.

Antimicrobial Efficacy : The nitro group in triazole derivatives correlates with activity against E. coli, suggesting the target compound’s chloro group may serve a similar role.

Synthetic Accessibility : CuAAC (used in ) offers higher yields (>70%) compared to conventional condensation (50–60% in ), but requires specialized catalysts.

Biological Activity

N-(2-chlorobenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H12_{12}ClN5_5O
  • Molecular Weight : 275.72 g/mol
  • IUPAC Name : this compound

Research indicates that compounds similar to this compound may act through various mechanisms:

  • Inhibition of Kinases : Some derivatives exhibit inhibitory activity against kinases involved in inflammatory pathways, such as p38 MAPK, which plays a critical role in cytokine production and inflammation .
  • Anticancer Activity : Preliminary studies suggest that related compounds can induce apoptosis in cancer cells by modulating the cell cycle and affecting pro-apoptotic and anti-apoptotic gene expressions .

Biological Activity Data

The following table summarizes the biological activities associated with this compound and its analogs:

Activity Description Reference
Cytotoxicity Induces apoptosis in various cancer cell lines (e.g., HeLa, MCF-7)
Anti-inflammatory Inhibits TNF-alpha release in LPS-stimulated cells
Kinase Inhibition Inhibits p38 MAPK signaling pathway
Selectivity Potential tissue-selective activity as a SARM

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of a compound structurally similar to this compound on human cancer cell lines. The results showed significant inhibition of cell proliferation, with IC50_{50} values indicating potent activity against multiple types of cancer cells, including ovarian and prostate cancer .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of tetrazole-containing compounds. It was found that these compounds effectively reduced LPS-induced TNF-alpha production in vitro, suggesting a mechanism that could be beneficial for treating inflammatory diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.